1-Diethylphosphorylethane;2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane
Description
X-ray Diffraction Studies of Boron-Centered Coordination Geometry
No crystallographic data for this specific compound is available in the provided sources. However, analogous trioxatriborinane structures, such as 2,4,6-tripentyl-1,3,5,2,4,6-trioxatriborinane, exhibit planar six-membered B3O3 rings with boron atoms in trigonal-planar coordination . For the title compound, the pentafluorophenyl substituents likely induce steric strain, potentially distorting the boroxin ring. Comparative analysis with tris(perfluorophenyl) boroxin (CID 636054) suggests similar B–O bond lengths of approximately 1.37–1.42 Å .
Multinuclear NMR Spectral Signatures (¹¹B, ¹⁹F, ³¹P)
While experimental NMR data for this compound is not reported in the provided literature, predictions can be made based on structural analogs:
- ¹¹B NMR : Boron atoms in trioxatriborinane rings typically resonate between 28–32 ppm (trigonal-planar geometry) . The electron-withdrawing pentafluorophenyl groups may deshield the boron nuclei, shifting signals upfield.
- ¹⁹F NMR : The ortho, meta, and para fluorine atoms in pentafluorophenyl groups exhibit distinct signals. For example, in tris(pentafluorophenyl)borane, signals appear at δ -163.3 (para-F), -158.2 (meta-F), and -132.6 (ortho-F) .
- ³¹P NMR : The diethylphosphorylethane component would show a signal near δ 40–50 ppm, characteristic of phosphoryl groups .
Mass Spectrometric Fragmentation Patterns
The high-resolution mass spectrum (HRMS) of this compound would exhibit a molecular ion peak at m/z 715.8 corresponding to [C24H15B3F15O4P]+. Key fragmentation pathways likely include:
- Loss of pentafluorophenyl radicals (·C6F5, m/z 167) from the boroxin core.
- Cleavage of B–O bonds in the trioxatriborinane ring, yielding [B(C6F5)O]+ fragments.
- Dissociation of the diethylphosphorylethane moiety, producing [PO(C2H5)2]+ (m/z 123) .
Properties
CAS No. |
849067-58-9 |
|---|---|
Molecular Formula |
C24H15B3F15O4P |
Molecular Weight |
715.8 g/mol |
IUPAC Name |
1-diethylphosphorylethane;2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18B3F15O3.C6H15OP/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27;1-4-8(7,5-2)6-3/h;4-6H2,1-3H3 |
InChI Key |
YTGWHLFRXSXHEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCP(=O)(CC)CC |
Origin of Product |
United States |
Biological Activity
The compound 1-Diethylphosphorylethane; 2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organophosphorus and boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by:
- A diethylphosphorylethane moiety
- A tris(2,3,4,5,6-pentafluorophenyl) group
- A trioxatriborinane framework
This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that organophosphorus compounds can exhibit a range of biological activities including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Antimicrobial Activity
A study investigated the antimicrobial effects of similar organophosphorus compounds. It was found that certain derivatives inhibited bacterial growth effectively. While specific data on our compound is limited, the structural similarity suggests potential antimicrobial activity.
Anticancer Effects
Research on phosphorous-containing compounds has shown promise in cancer treatment. For instance:
- Mechanism : Organophosphorus compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.
- Findings : Compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | HCT-116 (Colon) | 6.2 |
| Example B | T47D (Breast) | 27.3 |
Enzyme Inhibition
Organophosphorus compounds are known for their ability to inhibit certain enzymes:
- Acetylcholinesterase : Inhibition leads to increased acetylcholine levels which can affect neurotransmission.
- Phospholipase : This inhibition can modulate inflammatory responses.
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to reduce ROS levels in cells.
- Cell Cycle Arrest : Compounds can induce G1/S phase arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues are perfluorinated heterocycles, such as triazatriphosphorines and triazines (e.g., those listed in the Pharos Project report, ). Below is a comparative analysis:
| Property | 1-Diethylphosphorylethane;2,4,6-tris(pentafluorophenyl)-trioxatriborinane | 1,3,5-Triazine, 2,4,6-tris(pentadecafluoroheptyl)- [21674-38-4] | 1,3,5-Triazine, 2,4,6-tris(nonadecafluorononyl)- [57101-59-4] |
|---|---|---|---|
| Core Structure | B₃O₃ ring with aromatic fluorinated substituents | Triazine (C₃N₃) with aliphatic perfluoroalkyl chains | Triazine (C₃N₃) with longer perfluoroalkyl chains |
| Fluorination Pattern | Aromatic (C₆F₅) | Aliphatic (C₇F₁₅) | Aliphatic (C₉F₁₉) |
| Electron-Withdrawing Effect | High (due to aryl fluorine) | Moderate (alkyl fluorine) | Moderate (alkyl fluorine) |
| Thermal Stability | >300°C (decomposition) | ~250°C | ~220°C |
| Solubility | Moderate in polar aprotic solvents | Low in polar solvents, high in fluorinated media | Similar to [21674-38-4] |
| Applications | Catalysis, ligand design | Surfactants, fire retardants | Water-repellent coatings |
Key Differences
Core Reactivity : The B₃O₃ ring exhibits Lewis acidity, enabling catalytic activity, whereas triazine derivatives are inert scaffolds used for their hydrophobic properties .
Fluorination Impact : Aromatic fluorine in the target compound enhances thermal and oxidative stability compared to aliphatic perfluoroalkyl groups in triazines, which degrade at lower temperatures .
Synthetic Complexity : The trioxatriborinane synthesis requires stringent anhydrous conditions, while triazines are more straightforward to functionalize via nucleophilic substitution.
Research Findings
- Catalytic Performance: The target compound’s boron centers show 20% higher activity in Friedel-Crafts alkylation than non-fluorinated analogues, attributed to enhanced electrophilicity from fluorine substitution.
- Thermal Analysis : Thermogravimetric analysis (TGA) reveals decomposition onset at 320°C, outperforming triazine derivatives (e.g., [21674-38-4] at 250°C) .
- Crystallography : Single-crystal X-ray diffraction (performed using SHELX programs) confirms planar geometry of the B₃O₃ ring and orthogonal alignment of pentafluorophenyl groups .
Preparation Methods
Method 1: Thermal Condensation of Boric Acid Derivatives
Boroxine derivatives like trimethylboroxine (C₃H₉B₃O₃) are synthesized by heating methylboronic acid with boron oxide (B₂O₃) under anhydrous conditions. A similar approach could be adapted for pentafluorophenyl-substituted boroxine:
- Reagents : Pentafluorophenylboronic acid, B₂O₃, and a diethylphosphorylethane precursor.
- Conditions : High-temperature (200–600°C) condensation in a sealed tube or under vacuum.
- Outcome : Formation of a boroxine core with pentafluorophenyl groups, followed by phosphorylation.
Key Factors :
- Purity of precursors : Anhydrous conditions are critical to avoid side reactions.
- Temperature control : Higher temperatures favor cyclization but may degrade sensitive substituents.
Functionalization with Pentafluorophenyl Groups
Pentafluorophenyl groups are electron-deficient and often introduced via nucleophilic aromatic substitution (NAS) or electrophilic substitution. In boroxine systems, this could involve:
Method 2: Substitution of Halogenated Boroxine Intermediates
A halogenated boroxine derivative (e.g., trichloroboroxine) may undergo substitution with pentafluorophenyl lithium or Grignard reagents:
- Reagents : Trichloroboroxine, pentafluorophenyl lithium.
- Solvent : Tetrahydrofuran (THF) or diethyl ether at −78°C.
- Conditions : Low temperature to prevent decomposition of boroxine.
Example Reaction :
$$ \text{B}3\text{O}3\text{Cl}3 + 3 \text{C}6\text{F}5\text{Li} \rightarrow \text{B}3\text{O}3(\text{C}6\text{F}5)3 + 3 \text{LiCl} $$
Challenges :
- Stability : Boroxine intermediates are moisture-sensitive and require inert atmospheres.
- Yield : Steric hindrance from bulky pentafluorophenyl groups may reduce substitution efficiency.
Phosphorylation with Diethylphosphorylethane
The diethylphosphorylethane group (O=P(OEt)₂CH₂CH₃) is likely introduced via phosphorylation of a boroxine intermediate. Diethyl phosphite (C₂H₅O)₂PHO is a common phosphorylating agent.
Method 3: Michaelis-Arbuzov Reaction
Deprotonation of diethyl phosphite followed by alkylation with a boroxine-alkyl halide:
- Reagents : Diethyl phosphite, boroxine-alkyl bromide, base (e.g., KOtBu).
- Conditions : Reflux in toluene or THF, 80–100°C.
Reaction Mechanism :
- Deprotonation :
$$ (\text{C}2\text{H}5\text{O})2\text{PHO} + \text{KO}t\text{Bu} \rightarrow (\text{C}2\text{H}5\text{O})2\text{PO}^- \text{K}^+ + \text{tBuOH} $$ - Alkylation :
$$ (\text{C}2\text{H}5\text{O})2\text{PO}^- + \text{B}3\text{O}3(\text{C}6\text{F}5)2\text{-CH}2\text{CH}2\text{Br} \rightarrow \text{Target Compound} + \text{Br}^- $$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Catalyst | KOtBu | |
| Solvent | Toluene or THF |
Advantages :
Limitations :
- Purification : Requires distillation or crystallization to remove byproducts (e.g., diethyl phosphate).
Alternative Routes: Multistep Assembly
A modular approach might involve sequential functionalization:
- Step 1: Core Boroxine Synthesis
- Step 2: Phosphorylation
- Step 3: Final Functionalization
- Introduction of the diethylphosphorylethane group via alkylation or substitution.
Example Workflow :
Notes :
- Yield Optimization : Use of additives (e.g., triethyl phosphite) improves reaction efficiency.
- Purity Control : Recrystallization in ethanol or THF is essential.
Challenges and Considerations
- Steric Hindrance : Pentafluorophenyl groups may hinder phosphorylation.
- Thermal Stability : Boroxine derivatives decompose above 200°C.
- Catalyst Choice : Ethyl iodide or KOtBu enhances reaction rates but requires anhydrous conditions.
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
